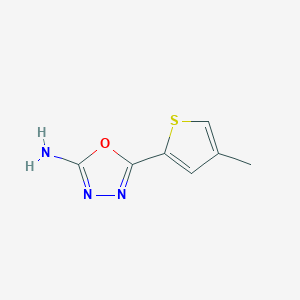![molecular formula C9H18ClN B1521097 2-Azaspiro[4.5]decane hydrochloride CAS No. 36392-74-2](/img/structure/B1521097.png)
2-Azaspiro[4.5]decane hydrochloride
Vue d'ensemble
Description
2-Azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a derivative of azaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
2-Azaspiro[4.5]decane hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of materials and chemicals for industrial applications.
Safety and Hazards
The safety information for 2-Azaspiro[4.5]decane hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2-Azaspiro[4.5]decane hydrochloride is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .
Mécanisme D'action
Target of Action
The primary target of 2-Azaspiro[4It is known that spiro compounds, which include 2-azaspiro[45]decane, are widely applied in the synthesis of biologically active compounds . They are attracting attention as scaffolds in the search for modern drugs .
Mode of Action
The specific mode of action of 2-Azaspiro[4It is known that the compound is promising for the production of important biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[4The compound is synthesized via a copper-catalyzed difluoroalkylation of n-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .
Result of Action
The specific molecular and cellular effects of 2-Azaspiro[4It is known that the resultant products of its synthesis can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Azaspiro[4.5]decane hydrochloride are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a part of the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides .
Cellular Effects
The cellular effects of this compound are also not fully known. It has been found that derivatives of 2-Azaspiro[4.5]decane have shown biological activity. They have been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .
Molecular Mechanism
It is known that the compound can undergo a tandem radical addition and dearomatizing cyclization process . This suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under -20°C in an inert atmosphere .
Metabolic Pathways
It is known that the compound can undergo a tandem radical addition and dearomatizing cyclization process , suggesting that it may interact with various enzymes or cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azaspiro[4.5]decane hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Comparaison Avec Des Composés Similaires
2-Oxa-8-azaspiro[4.5]decane hydrochloride
Other azaspiro derivatives
Propriétés
IUPAC Name |
2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFBXPWDNPPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


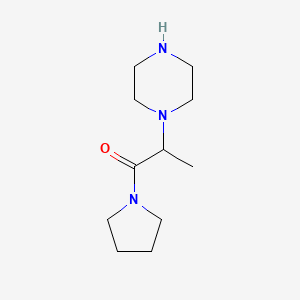
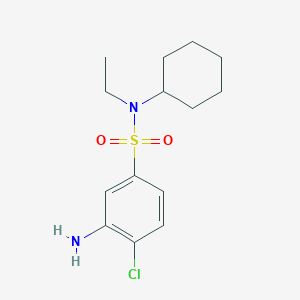
amine](/img/structure/B1521021.png)
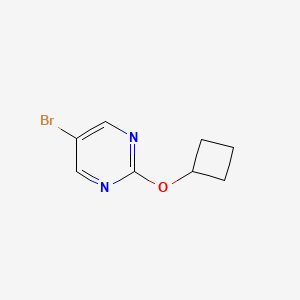

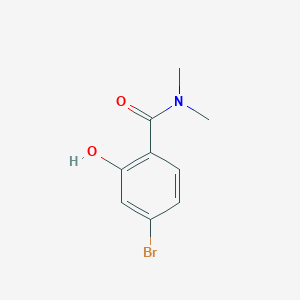




![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

